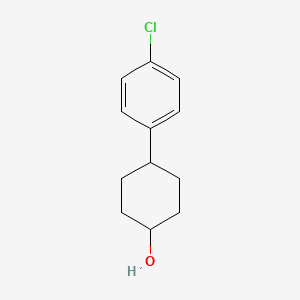

4-(4-Chlorophenyl)cyclohexanol

Vue d'ensemble

Description

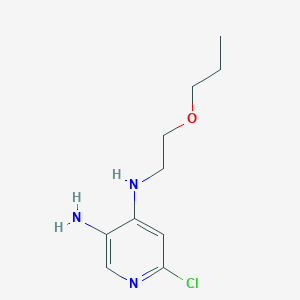

4-(4-Chlorophenyl)cyclohexanol is an organic compound with the molecular formula C12H15ClO . It is also known by its IUPAC name this compound . It is used in various industrial applications due to its versatile nature .

Synthesis Analysis

The synthesis of this compound can be achieved through a process called the oxidation of cyclohexane . This process occurs in the presence of an oxidation catalyst, usually a mixture of cobalt and manganese salts, and air . The process yields a mixture of cyclohexanol and cyclohexanone, collectively known as “KA oil” . The separation of cyclohexanol from cyclohexanone can be achieved through fractional distillation, considering the difference in their boiling points .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring attached to a chlorophenyl group and a hydroxyl group . The InChI code for this compound is 1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 210.7 . It has a boiling point of 325.2°C at 760 mmHg . The compound is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds . This polarity impacts its solubility, making it soluble in common organic solvents such as ethanol, acetone, and diethyl ether but sparingly soluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(4-Chlorophenyl)cyclohexanol has been synthesized from chlorobenzene, cyclohexene, and acetyl chloride via Friedel-Crafts reaction, Baeyer-Villiger reaction, and hydrolysis. This synthesis process provides a new route for producing 4-(4-chlorophenyl)cyclohexanone, a valuable chemical intermediate (W. Ye, 2007).

Environmental Remediation

Hydrodechlorination of 4-chlorophenol using Pd/active carbon catalysts in aqueous phase is a critical application. This process yields high conversion values for 4-chlorophenol under mild conditions, leading to cyclohexanol, a less toxic product. The oxidation state and surface composition of the catalysts influence the conversion efficiency and selectivity towards cyclohexanol (L. Calvo et al., 2006).

Catalytic Processes

This compound is involved in catalytic reactions, where its transformation to cyclohexanol is significant. The kinetics of hydrodechlorination in aqueous phase using Pd, Pt, and Rh on γ-alumina commercial catalysts have been studied, showing that Pd and Rh are more effective than Pt in this reaction (E. Diaz et al., 2008).

Photogeneration and Reactivity

This compound is involved in photochemical reactions, where 4-chlorophenol undergoes reductive dehalogenation to yield products like cyclohexanol. The process can be controlled by solvent choice, indicating potential in fine chemical synthesis (S. Protti et al., 2004).

Hydrogenation Techniques

Microwave-assisted hydrogenation of chlorinated phenols, such as 4-chlorophenol, using platinum supported on activated carbon (Pt/C) as a catalyst, leads to rapid dechlorination. This process produces chlorine-free chemicals such as phenol and cyclohexanol, offering a method for detoxifying robust chlorinated aromatics (Y. Wada et al., 2000).

Catalytic Membrane Reactors

Catalytic membranes containing palladium nanoclusters have been used to concentrate and react organics in water, including 4-chlorophenol. This process leads to products like phenol, cyclohexanone, and cyclohexanol, highlighting the application of catalytic membranes in environmental remediation (G. Bengtson et al., 2002).

Mécanisme D'action

Safety and Hazards

The safety information for 4-(4-Chlorophenyl)cyclohexanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOIMBDVTMGGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)

![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)

![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)